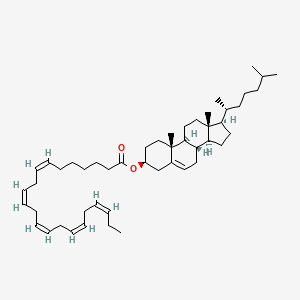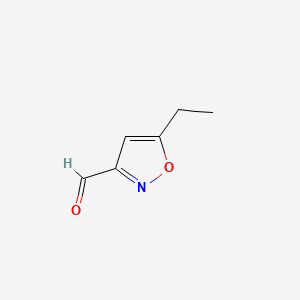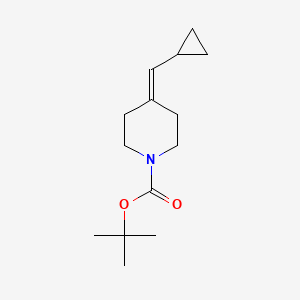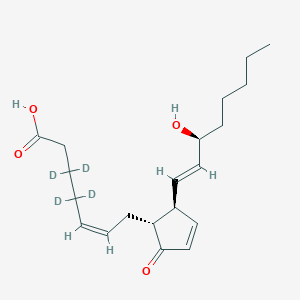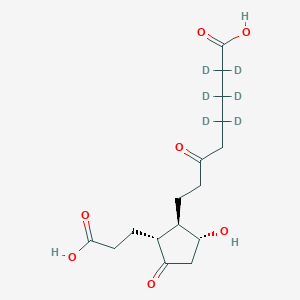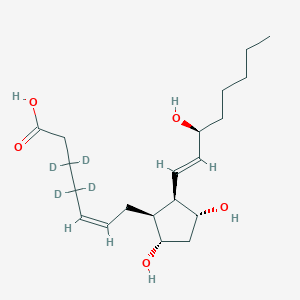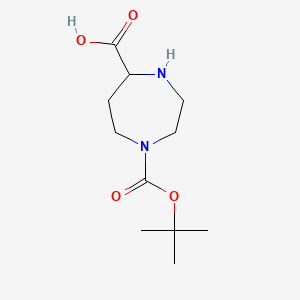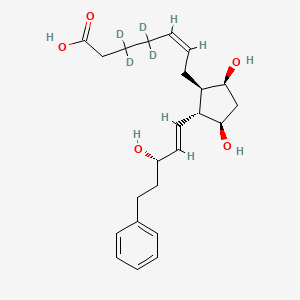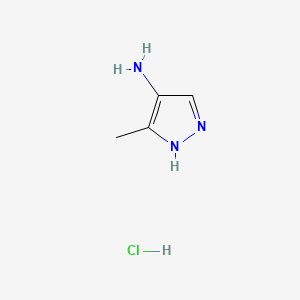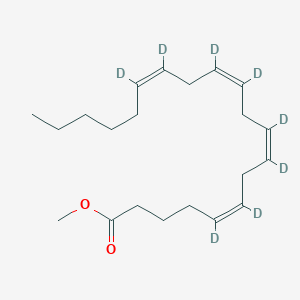
Arachidonic Acid methyl ester-d8
Übersicht
Beschreibung
Arachidonic Acid methyl ester-d8, also known as Methyl Arachidonate-d8, is an esterified form of arachidonic acid . It is used as an internal standard for the quantification of arachidonic acid methyl ester by GC- or LC-MS . It is a potent activator of protein kinase C at concentrations between 5–50 μM .
Synthesis Analysis
Arachidonic Acid methyl ester-d8 can be synthesized from dietary linoleic acid . The process involves the activity of Δ6 and Δ5 desaturases which convert linoleic acid to gamma-linolenic acid (GLA), dihomo-GLA (DGLA), and finally to Arachidonic Acid methyl ester-d8 .Molecular Structure Analysis
The molecular formula of Arachidonic Acid methyl ester-d8 is C21H26D8O2 . It has a molecular weight of 326.5 g/mol . The structure includes a 20-carbon chain with four double bonds .Chemical Reactions Analysis
Arachidonic Acid methyl ester-d8 is a substrate for numerous enzymatic transformations that form biologically active lipid mediators . It is a potent activator of protein kinase C . At lower concentrations, the effect is due to cyclooxygenase products, while lipoxygenase products mediate the effect at higher concentrations .Physical And Chemical Properties Analysis
Arachidonic Acid methyl ester-d8 is soluble in ethanol . It is typically esterified to membrane phospholipids and is one of the most abundant polyunsaturated fatty acids present in human tissue .Wissenschaftliche Forschungsanwendungen
Plant Defense Elicitation
- Scientific Field: Agricultural Biotechnology
- Application Summary: AA acts as an elicitor of plant defense reactions against phytopathogens . It induces systemic and prolonged resistance to phytopathogen infections, similar to an immunization process .
- Methods of Application: The elicitation activity of AA depends on its concentration. High AA concentrations induce necrosis of plant tissues and accumulation of antimicrobial compounds, whereas low AA concentrations elicit systemic and prolonged resistance .
- Results: Field experiments revealed that treatment of potato, tomato, sugar beet, and vine plants with low concentrations of AA increased plant resistance to diseases and enhanced the harvest yield .
Production of Arachidonic Acid by Fermentation
- Scientific Field: Industrial Microbiology
- Application Summary: AA plays essential roles in human immune, cardiovascular, and nervous systems. It is widely used in medicine, cosmetics, nutrition, and other fields . Mortierella alpina is the most effective strain for industrial ARA production .
- Methods of Application: Major efforts have been made on algae and filamentous fungi, among which Mortierella alpina is the most effective strain for industrial ARA production .
- Results: Recent progress in enhancing M. alpina production by optimization of culture medium and fermentation process and genetic modification .
Reference Standard for Quantification
- Scientific Field: Analytical Chemistry
- Application Summary: Arachidonic Acid methyl ester-d8 is commonly used as a reference standard for the quantification of arachidonic acid in biological samples . It is also used as a source of exogenous arachidonic acid in cells and in vivo .
- Methods of Application: The compound is used in Gas Chromatography (GC) or Liquid Chromatography Mass Spectrometry (LC-MS) for the quantification of arachidonic acid .
- Results: This application allows for precise measurement of arachidonic acid concentrations in various biological samples .
Second Messenger in Cell Signaling Pathways
- Scientific Field: Cellular Biology
- Application Summary: Many of the lipids that act as second messengers in cell signaling pathways are derived from arachidonic acid . Arachidonic acid is a constituent of cellular membranes, esterified to the sn-2 position of glycerophospholipids .
- Methods of Application: Activation of phospholipases such as phospholipase A2 releases arachidonic acid from membrane phospholipids making it available for oxidative metabolism by several enzyme systems including cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes .
- Results: Free arachidonic acid can regulate specific cellular processes, including modulating calcium flux and activating certain kinases and lipases . Arachidonic acid is the precursor for the biosynthesis of all the eicosanoid messengers, such as prostaglandins, thromboxanes, leukotrienes, lipoxins, and hydroxyeicosatetraenoic acids (HETEs) .
Lipid Oxidation Studies
- Scientific Field: Biochemistry
- Application Summary: Polyunsaturated fatty acids, such as arachidonic acid, autooxidize by three competing pathways . This property makes AA useful in lipid oxidation studies .
- Methods of Application: After the formation of a peroxy radical, the following can occur: abstraction of hydrogen atoms to give hydroperoxide products, beta-scission of the carbon-oxygen bond to give back carbon radicals, including isomerized carbon radicals, and cyclizing to give a cyclic peroxy radical .
- Results: A procedure for determination of the amount of oxidation in a lipid using the oxidation index has been published . The oxidation index is the ratio of the absorbance at 233 nm to the absorbance at 215 nm .
Source of Exogenous Arachidonic Acid
- Scientific Field: Cellular Biology
- Application Summary: Arachidonic acid methyl ester-d8 is commonly used as a source of exogenous arachidonic acid in cells and in vivo .
- Methods of Application: The compound is introduced into the system (cells or in vivo) to provide a source of arachidonic acid .
- Results: This application allows for the study of the roles and functions of arachidonic acid in various biological processes .
Eigenschaften
IUPAC Name |
methyl (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7-,11-10-,14-13-,17-16-/i7D,8D,10D,11D,13D,14D,16D,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIDNKMQBYGNIW-SHGAEZPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)OC)/[2H])/[2H])/[2H])/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arachidonic Acid methyl ester-d8 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Oxabicyclo[3.1.0]hexan-2-ol,4-[(tetrahydro-2H-pyran-2-yl)oxy]-,[1R-(1-alpha-,2-bta-,4-alpha-,5-alp](/img/no-structure.png)
